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Introduction
Fumonisins are mycotoxins produced by Fusarium species, commonly found in corn and other

grains. Fumonisin B2 (FB2), a structural analog of sphingoid bases, is a potent inhibitor of

ceramide synthase (CerS), a key enzyme in the de novo sphingolipid biosynthesis pathway.[1]

[2][3] This inhibition disrupts the normal balance of sphingolipids, leading to the accumulation of

upstream precursors, primarily sphinganine (Sa), and the depletion of downstream complex

sphingolipids. The ratio of sphinganine to sphingosine (Sa/So) is a sensitive biomarker of

fumonisin exposure and ceramide synthase inhibition.[4] This application note provides a

detailed protocol for assessing the inhibitory effect of Fumonisin B2 on sphingolipid

biosynthesis in a cell-based assay, utilizing High-Performance Liquid Chromatography-Tandem

Mass Spectrometry (HPLC-MS/MS) for the quantitative analysis of key sphingolipid species.

Principle
The protocol is based on the principle that inhibition of ceramide synthase by Fumonisin B2 in

cultured cells will lead to a measurable increase in the intracellular concentration of

sphinganine and a corresponding alteration in the Sa/So ratio. Cells are treated with varying

concentrations of Fumonisin B2, followed by the extraction of total lipids. The extracted lipids

are then analyzed by HPLC-MS/MS to quantify the levels of sphinganine, sphingosine, and
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other relevant sphingolipids. The dose-dependent effect of Fumonisin B2 on these biomarkers

is then determined to assess its inhibitory potency.

Data Presentation
Quantitative Summary of Fumonisin Inhibition
The inhibitory effects of fumonisins on ceramide synthase are well-documented. While specific

IC50 values for Fumonisin B2 are not as commonly reported as for Fumonisin B1, their

mechanisms of action are known to be similar.[1] The following table summarizes key

quantitative data related to fumonisin inhibition of sphingolipid biosynthesis.

Parameter Value Cell Line/System Reference

Fumonisin B1 IC50 ~0.1 µM Rat Liver Microsomes [5]

Fumonisin B2 Activity

Similar inhibitory

profile to Fumonisin

B1

General consensus in

literature
[1]

Key Biomarker

Increased

Sphinganine (Sa)

levels

Various cell lines and

tissues
[4]

Secondary Biomarker Increased Sa/So ratio
Various cell lines and

tissues
[4]

Observed Effect

Dose-dependent

increase in Sa and

Sa/So ratio

Vero cells, Chickens [4][6]

Experimental Protocols
Cell Culture and Fumonisin B2 Treatment
This protocol is designed for adherent mammalian cell lines known to be sensitive to

fumonisins, such as Vero cells (African green monkey kidney) or LLC-PK1 cells (pig kidney).

Materials:
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Vero or LLC-PK1 cells

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS)

Fumonisin B2 (analytical standard)

Dimethyl sulfoxide (DMSO)

6-well cell culture plates

Sterile cell culture flasks and consumables

Procedure:

Cell Seeding:

Culture cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2 in DMEM

supplemented with 10% FBS and 1% Penicillin-Streptomycin.

When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and

neutralize with complete medium.

Seed the cells into 6-well plates at a density of 2 x 10^5 cells per well and allow them to

adhere and grow for 24 hours.

Fumonisin B2 Stock Solution Preparation:

Prepare a 10 mM stock solution of Fumonisin B2 in DMSO.

Prepare serial dilutions of the Fumonisin B2 stock solution in serum-free DMEM to

achieve final treatment concentrations (e.g., 0, 1, 5, 10, 25, 50 µM). The final DMSO
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concentration in all wells, including the vehicle control, should be less than 0.1%.

Cell Treatment:

After 24 hours of cell adhesion, aspirate the culture medium from the 6-well plates and

wash the cells once with PBS.

Add 2 mL of the prepared Fumonisin B2 dilutions (or vehicle control) to each well.

Incubate the plates for 48 hours at 37°C and 5% CO2.

Sphingolipid Extraction
This protocol is for the extraction of total lipids from cultured cells for subsequent HPLC-MS/MS

analysis.

Materials:

Methanol (HPLC grade)

Chloroform (HPLC grade)

Deionized water

Internal standards for sphingolipids (e.g., C17-sphinganine, C17-sphingosine)

Cell scraper

1.5 mL microcentrifuge tubes

Vortex mixer

Centrifuge

Nitrogen evaporator or vacuum concentrator

Procedure:

Cell Harvesting:
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After the 48-hour incubation, place the 6-well plates on ice.

Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

Add 500 µL of ice-cold methanol to each well and scrape the cells using a cell scraper.

Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

Lipid Extraction:

Spike the cell suspension with internal standards to a known final concentration.

Add 250 µL of chloroform to each tube.

Vortex the mixture vigorously for 2 minutes.

Add 200 µL of deionized water and vortex for another 2 minutes.

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to separate the phases.

Carefully collect the lower organic phase (containing the lipids) into a new clean tube.

Sample Preparation for Analysis:

Dry the extracted lipid samples under a gentle stream of nitrogen or using a vacuum

concentrator.

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for HPLC-MS/MS

analysis (e.g., Methanol/Water/Formic acid mixture).

HPLC-MS/MS Analysis of Sphingolipids
This is a general guideline for the analysis of sphinganine and sphingosine. The specific

parameters will need to be optimized for the available instrumentation.

Instrumentation and Columns:

A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole

tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
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A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phases:

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.

Gradient Elution:

Time (min) % Mobile Phase B

0.0 60

2.0 95

5.0 95

5.1 60

8.0 60

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

Analyte Precursor Ion (m/z) Product Ion (m/z)

Sphinganine (Sa) 302.3 284.3

Sphingosine (So) 300.3 282.3

C17-Sphinganine (IS) 288.3 270.3

C17-Sphingosine (IS) 286.3 268.3

Procedure:

Calibration Curve: Prepare a series of calibration standards containing known concentrations

of sphinganine and sphingosine, along with a fixed concentration of the internal standards.

Sample Analysis: Inject the reconstituted lipid extracts onto the HPLC-MS/MS system.
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Data Processing:

Integrate the peak areas for the analytes and internal standards in each sample and

calibration standard.

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard)

against the concentration of the standards.

Calculate the concentration of sphinganine and sphingosine in the samples using the

calibration curve.

Calculate the Sa/So ratio for each sample.

Mandatory Visualization
Sphingolipid Biosynthesis Pathway and Fumonisin B2
Inhibition
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Caption: Inhibition of Ceramide Synthase by Fumonisin B2 in the sphingolipid biosynthesis

pathway.

Experimental Workflow for Assessing Fumonisin B2
Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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